molecular formula C7H7BrN4O2 B13704430 1-(4-Bromo-2-nitrophenyl)guanidine

1-(4-Bromo-2-nitrophenyl)guanidine

Cat. No.: B13704430
M. Wt: 259.06 g/mol
InChI Key: DLGJNDZCRZRBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-nitrophenyl)guanidine is a chemical compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a guanidine moiety

Preparation Methods

The synthesis of 1-(4-Bromo-2-nitrophenyl)guanidine typically involves the reaction of 4-bromo-2-nitroaniline with guanidine hydrochloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-(4-Bromo-2-nitrophenyl)guanidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety is known to interact with biological molecules through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activities or receptor functions, depending on the specific biological context .

Comparison with Similar Compounds

1-(4-Bromo-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:

  • 1-(4-Chloro-2-nitrophenyl)guanidine
  • 1-(4-Fluoro-2-nitrophenyl)guanidine
  • 1-(4-Methyl-2-nitrophenyl)guanidine

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities, making each compound unique in its own right .

Properties

Molecular Formula

C7H7BrN4O2

Molecular Weight

259.06 g/mol

IUPAC Name

2-(4-bromo-2-nitrophenyl)guanidine

InChI

InChI=1S/C7H7BrN4O2/c8-4-1-2-5(11-7(9)10)6(3-4)12(13)14/h1-3H,(H4,9,10,11)

InChI Key

DLGJNDZCRZRBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.